molecular formula C15H20O4S B12558206 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane CAS No. 145362-83-0

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane

Cat. No.: B12558206
CAS No.: 145362-83-0
M. Wt: 296.4 g/mol
InChI Key: YAYKSNUGZOADJN-UHFFFAOYSA-N
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Description

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane is an organic compound that features a benzenesulfonyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane typically involves the reaction of benzenesulfonyl chloride with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • Benzenesulfonamide
  • Benzenesulfonic acid

Uniqueness

2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane is unique due to the presence of both a benzenesulfonyl group and a dioxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

145362-83-0

Molecular Formula

C15H20O4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-[5-(benzenesulfonyl)-3-methylpent-3-enyl]-1,3-dioxolane

InChI

InChI=1S/C15H20O4S/c1-13(7-8-15-18-10-11-19-15)9-12-20(16,17)14-5-3-2-4-6-14/h2-6,9,15H,7-8,10-12H2,1H3

InChI Key

YAYKSNUGZOADJN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC2OCCO2

Origin of Product

United States

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